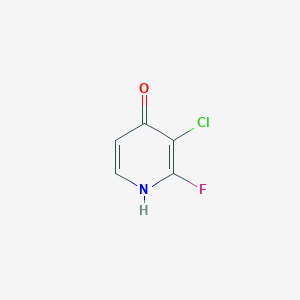

3-Chloro-2-fluoropyridin-4-ol

Description

The exact mass of the compound this compound is 146.9887196 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUINNOXZSCPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-2-fluoro-4-pyridinol chemical structure and molecular weight

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dynamics, Synthesis, and Medicinal Utility

Executive Summary

3-Chloro-2-fluoro-4-pyridinol (C₅H₃ClFNO) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents (e.g., fluoroquinolones, antivirals) and agrochemicals. Its value lies in its unique substitution pattern: the C2-fluorine atom modulates metabolic stability and lipophilicity, while the C3-chlorine atom provides steric bulk and a handle for cross-coupling reactions. This guide details its physicochemical profile, tautomeric behavior, and synthetic methodologies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule exists in a tautomeric equilibrium, predominantly favoring the 4-pyridone form in solution and solid state, though it is often chemically named as the pyridinol.

| Property | Data |

| IUPAC Name | 3-Chloro-2-fluoro-4-pyridinol (or 3-Chloro-2-fluoro-4(1H)-pyridinone) |

| Molecular Formula | C₅H₃ClFNO |

| Molecular Weight | 147.53 g/mol |

| Exact Mass | 146.9887 |

| CAS Number | Note: Often indexed as the pyridone tautomer or custom synthesis ID |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Calculated) | ~6.5 (OH/NH acidic proton), ~0.5 (Pyridine N basicity) |

| LogP | ~1.2 (Modulated by Fluorine hydrophobicity) |

Structural Analysis: The Tautomeric Equilibrium

Understanding the tautomerism of 3-chloro-2-fluoro-4-pyridinol is critical for binding affinity modeling and synthetic planning.

Mechanism

Unlike phenols, 4-hydroxypyridines exist in a dynamic equilibrium with their keto-tautomers (4-pyridones). For this specific molecule, the 4-pyridone (lactam) form is thermodynamically favored over the 4-pyridinol (lactim) form in polar solvents and the crystal lattice.

-

Electronic Driver: The dipolar resonance contribution of the pyridone form stabilizes the ring system.

-

Substituent Effect: The electron-withdrawing nature of the 2-fluoro and 3-chloro groups decreases the basicity of the nitrogen, slightly shifting the equilibrium but maintaining the pyridone preference in aqueous media.

Visualization: Tautomeric Pathway

The following diagram illustrates the proton transfer mechanism defining this equilibrium.

Figure 1: Tautomeric equilibrium between the lactim (left) and lactam (right) forms. The lactam is generally the reactive species in N-alkylation.

Synthetic Methodologies

The synthesis of 3-chloro-2-fluoro-4-pyridinol requires navigating the reactivity of polyhalogenated pyridines. The most robust route involves the selective hydrolysis of 3-chloro-2,4-difluoropyridine .

Route A: Selective Hydrolysis (Preferred)

This method exploits the high susceptibility of the C4-fluorine to nucleophilic attack compared to the C2-fluorine.

-

Starting Material: 3-Chloro-2,4-difluoropyridine.

-

Reagents: Aqueous NaOH or KOH (2-3 equivalents), co-solvent (DMSO or Dioxane).

-

Conditions: Heating at 60-80°C for 4-6 hours.

-

Mechanism: Nucleophilic aromatic substitution (

) occurs preferentially at the 4-position due to the stabilization of the Meisenheimer complex by the para-nitrogen. -

Workup: Acidification to pH 3-4 precipitates the product.

Route B: Halex Reaction (Alternative)

Starting from 2,3,4-trichloropyridine, a "Halex" (Halogen Exchange) reaction using KF can generate the fluorinated precursor, followed by hydrolysis.

Visualization: Synthetic Workflow

Figure 2: Step-wise synthesis from trichloropyridine via a difluoro intermediate.

Analytical Characterization

To validate the structure, researchers should look for the following spectroscopic signatures:

-

¹H NMR (DMSO-d₆):

-

δ ~11.5-12.5 ppm (br s, 1H): OH/NH proton (exchangeable).

-

δ ~7.8 ppm (dd, 1H): H6 proton. Coupling to F2 (

) and H5 ( -

δ ~6.2 ppm (t/dd, 1H): H5 proton.

-

-

¹⁹F NMR:

-

Single signal around -70 to -90 ppm (typical for 2-F-pyridine).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 147.99 / 149.99 (Characteristic 3:1 Chlorine isotope pattern).

-

Applications in Drug Discovery[14][15]

This scaffold is a "privileged structure" in medicinal chemistry due to three key factors:

-

Metabolic Blocking: The C2-Fluorine atom blocks oxidative metabolism (P450 oxidation) at the susceptible

-position next to the nitrogen. -

Electronic Modulation: The C3-Chlorine exerts a steric and electronic effect, twisting the conformation of attached aryl groups in biaryl systems (e.g., in kinase inhibitors), which can improve selectivity.

-

Bioisosterism: The 2-fluoro-4-pyridone motif mimics the electronic surface of amides and phenols, often used to replace unstable phenolic moieties in lead optimization.

Safety and Handling

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Disposal: Halogenated organic waste streams.

References

-

Shell Internationale Research. (1986).[1][2] Process for the preparation of fluorinated pyridines. European Patent EP0192287A2. Link

-

National Institutes of Health (PubChem). 3-Chloro-2-fluoropyridine (Related Structure Data).Link

-

Wang, T., et al. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of Organic Chemistry. Link

-

Gao, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination.[3] Nature Scientific Reports. Link

Sources

Tautomeric Equilibrium of 3-chloro-2-fluoro-1H-pyridin-4-one

A Technical Guide for Medicinal Chemistry & Structural Biology[1][2]

Executive Summary

The tautomeric equilibrium of 3-chloro-2-fluoro-1H-pyridin-4-one represents a critical structural variable in the design of kinase inhibitors and heterocyclic bio-isosteres. Unlike the parent 4-pyridone, which heavily favors the keto-form in solution, the introduction of electron-withdrawing halogens (3-Cl, 2-F) alters the electronic landscape, modulating the

This guide provides a mechanistic analysis of this equilibrium, offering a self-validating workflow for its characterization and strategies for leveraging this "structural chameleon" in ligand-protein binding.

The Tautomeric Landscape

The core equilibrium exists between two distinct species: the 4-pyridone (lactam) and the 4-hydroxypyridine (lactim) .

-

Form A (Lactam): 3-chloro-2-fluoro-1H-pyridin-4-one.[1]

-

Form B (Lactim): 3-chloro-2-fluoro-pyridin-4-ol.

1.1 Electronic Impact of Substituents

The specific substitution pattern (3-Cl, 2-F) destabilizes the lactam form relative to the unsubstituted parent via inductive effects:

-

2-Fluoro Effect (

): The fluorine at position 2 is strongly electron-withdrawing. In the lactam form, it destabilizes the adjacent protonated nitrogen by withdrawing electron density from the already electron-deficient ring system. In the lactim form, the pyridine nitrogen lone pair is less affected, and the aromaticity is fully restored. -

3-Chloro Effect (

, Steric): The chlorine atom exerts a further inductive withdrawal. Sterically, it interacts with the C4-oxygen. In the lactim form, the O-H bond can rotate away from the chlorine to minimize repulsion, whereas the C=O bond in the lactam is fixed.

Conclusion: While the lactam remains the major species in aqueous media, the energy gap (

Thermodynamics & Solvent Dependence

The equilibrium constant

| Medium | Dielectric ( | Dominant Species | Driving Force |

| Water / Plasma | ~80 | Lactam (>99%) | Dipolar stabilization of the zwitterionic resonance contributor of the lactam. |

| DMSO | ~47 | Lactam | Strong solvation of the NH donor. |

| Chloroform | ~4.8 | Mixture | Weak solvation allows intrinsic stability (aromaticity of lactim) to compete. |

| Gas Phase | 1 | Lactim | Absence of solvation favors the aromatic 4-hydroxypyridine form. |

| Protein Pocket | 2-10 | Variable | Local micro-environment (hydrophobic residues vs. backbone amides) dictates the form. |

Experimental Characterization Workflow

To unambiguously determine the tautomeric state of your specific analog in solution, follow this self-validating NMR/UV protocol.

3.1 The "Dual-Solvent" NMR Protocol

Do not rely on a single solvent. Run

Step-by-Step Methodology:

-

Prepare Samples: 5-10 mg of compound in 600 µL of solvent.

-

Acquire

NMR: Focus on the C4 (carbonyl/hydroxyl carbon) and C2/C6 signals. -

Acquire

HMBC (Optional but recommended): Direct observation of Nitrogen shielding.

Diagnostic Signals:

-

Lactam (One):

- Shift: 170–180 ppm (Characteristic of C=O).

- : Large coupling constants visible on C2.

-

: Broad singlet, typically 11–13 ppm (

-

Lactim (Ol):

- Shift: 160–165 ppm (Characteristic of C-OH, aromatic).

- : Shift moves downfield significantly compared to protonated N.

3.2 UV-Vis Ratio Analysis

The electronic transition (

-

Record UV spectrum in Water (Baseline Lactam).

-

Record UV spectrum in Cyclohexane or Dioxane (Enriched Lactim).

-

Result: A bathochromic shift (red shift) is often observed for the lactam form due to extended conjugation involving the C=O.

Implications for Drug Design (Binding Modes)

The 3-chloro-2-fluoro-1H-pyridin-4-one scaffold is often used as a hinge-binder in kinase inhibitors. The tautomeric state defines the H-bond vector.

-

Scenario A (Lactam Binding): The inhibitor acts as a Donor (via NH) to the hinge backbone carbonyl and an Acceptor (via C=O) from the hinge backbone NH.

-

Scenario B (Lactim Binding): The inhibitor acts as an Acceptor (via Pyridine N) and a Donor (via OH).

Critical Warning: If your docking score assumes the Lactam form, but the hydrophobic pocket forces the molecule into the Lactim form, your SAR (Structure-Activity Relationship) model will be inverted. Always dock both tautomers.

Visualization of the Equilibrium[5]

Figure 1: Mechanistic pathway of tautomerization and environmental drivers shifting the equilibrium.

References

-

RSC Publishing. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Link

-

Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Link

-

National Institutes of Health (NIH). Tautomeric Properties and Gas-Phase Structure of 3-chloro-2,4-pentanedione. PubMed. Link

-

MDPI. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals. Link

-

ScienceMadness. Discussion on Pyridone Tautomerism Equilibrium and Substituent Effects. Link

Sources

Comparative Technical Analysis: 3-Chloro-2-fluoropyridin-4-ol vs. 2-Chloro-3-fluoropyridin-4-ol

Executive Technical Summary

3-chloro-2-fluoropyridin-4-ol (Compound A) and 2-chloro-3-fluoropyridin-4-ol (Compound B) are regioisomeric scaffolds critical in the synthesis of heterocyclic pharmaceutical intermediates, particularly kinase inhibitors (e.g., c-Met, VEGFR).[1] While they share an identical molecular formula (

-

Compound A (2-F, 3-Cl): Characterized by a hyper-reactive C2-position .[1] The 2-fluoro substituent is highly susceptible to Nucleophilic Aromatic Substitution (

), making this isomer the preferred "electrophilic warhead" for introducing amine or ether side chains early in a synthetic sequence.[1] -

Compound B (2-Cl, 3-F): Characterized by enhanced acidity and C2-stability .[1] The 3-fluoro group (ortho to the hydroxyl) exerts a strong inductive effect on the phenol, lowering the pKa.[1] The 2-chloro group is less labile than 2-fluoro in

conditions but superior for Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).[1]

Physicochemical & Structural Profiling

The structural distinction lies in the proximity of the halogens to the pyridine nitrogen (N1) and the hydroxyl group (C4-OH).[1]

| Feature | This compound (Compound A) | 2-Chloro-3-fluoropyridin-4-ol (Compound B)[1] |

| Structure | 2-F, 3-Cl | 2-Cl, 3-F |

| Electronic Environment | F is | Cl is |

| Hydroxyl Acidity (pKa) | Moderate. Cl is ortho to OH; F is meta.[1] Inductive pull is weaker. | High. F is ortho to OH. Strong -I effect increases acidity of the 4-OH. |

| H-Bonding | Weak intramolecular Cl[1]···H-O interaction. | Potential intramolecular F···H-O interaction (though geometrically strained). |

| High. 2-F is an excellent leaving group in | Moderate. 2-Cl is a slower leaving group in | |

| Metal Coupling (C2) | Poor oxidative addition (C-F bond is too strong). | Excellent. C-Cl bond facilitates Pd-catalyzed oxidative addition. |

Structural Visualization

The following diagram illustrates the electronic activation sites for both isomers.

Caption: Comparative reactivity mapping. Compound A is activated for substitution at C2; Compound B is activated for metal-catalyzed coupling at C2 and deprotonation at C4.[1]

Synthetic Methodologies

Synthesis of these cores requires regioselective lithiation. The choice of starting material dictates the isomer obtained.

Protocol: Directed Ortho-Lithiation (DoM)

This is the industry-standard method for synthesizing these pyridinols from their non-hydroxylated precursors.

Reagents:

-

Substrate: 3-chloro-2-fluoropyridine (for A) or 2-chloro-3-fluoropyridine (for B).[1]

-

Base: Lithium Diisopropylamide (LDA) - generated in situ.

-

Electrophile: Trimethyl borate (

) followed by oxidative hydrolysis (

Step-by-Step Workflow:

-

Preparation of LDA:

-

Charge a dry 3-neck flask with anhydrous THF under

atmosphere. -

Add diisopropylamine (1.1 eq) and cool to -78°C.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to ensure full conversion to LDA.

-

-

Lithiation (The Critical Divergence):

-

For Compound A: Add 3-chloro-2-fluoropyridine .[1][2][3][4] The directing group is the Chlorine at C3. Lithiation occurs at C4 (ortho to Cl).

-

For Compound B: Add 2-chloro-3-fluoropyridine .[1][5][6] The directing group is the Fluorine at C3 (stronger director than Cl). Lithiation occurs at C4 (ortho to F).

-

Note: Stir at -78°C for 1-2 hours. Temperature control is vital to prevent "halogen dance" side reactions.

-

-

Boronation:

-

Add

(1.5 eq) dropwise at -78°C. -

Allow warming to 0°C over 2 hours.

-

-

Oxidation (Hydroxylation):

-

Add Peracetic acid or

(30%) dropwise. -

Stir at room temperature for 12 hours.

-

-

Workup:

-

Quench with

(aq). Acidify to pH 5-6 to precipitate the pyridinol or extract with EtOAc.

-

Reactivity & Chemoselectivity Guide

The decision to use Compound A or B depends entirely on the downstream chemistry required.

Scenario 1: Nucleophilic Aromatic Substitution ( )

Goal: Replace the C2-halogen with an amine (e.g., morpholine, piperazine).[1]

-

Mechanism: The C2-Fluorine is a superior leaving group for

. The electronegativity of fluorine stabilizes the Meisenheimer intermediate, lowering the activation energy.[1] -

Condition: Amine (1.1 eq),

, DMF, 60°C. -

Outcome: Clean substitution at C2. Compound B (2-Cl) would require higher temperatures (100°C+) or forcing conditions, leading to potential side reactions.[1]

Scenario 2: Suzuki-Miyaura Coupling

Goal: Attach an aryl group at C2.

-

Mechanism: The C2-Chlorine bond is weaker than C-F, facilitating oxidative addition to Palladium (

). -

Condition:

, -

Outcome: High yield of 2-aryl product. Compound A is inert under standard Suzuki conditions because the C-F bond is too strong for oxidative addition without specialized phosphine ligands.

Reactivity Decision Tree

Caption: Strategic selection guide for medicinal chemists based on immediate downstream functionalization requirements.

References

-

Synthesis of 2-chloro-3-fluoropyridin-4-ol

- Source: ChemicalBook & Patent Liter

- Context: Describes the LDA/Boronate hydroxylation p

-

URL:[1]

-

Reactivity of Halopyridines (

vs Coupling): -

3-Chloro-2-fluoropyridine Precursor Properties

-

General Pyridinol Synthesis via Lithiation

Sources

- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. 3-Chloro-2-fluoropyridine | CAS 1480-64-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1480-64-4|3-Chloro-2-fluoropyridine|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-3-fluoropyridin-4-ol | 1184172-46-0 [chemicalbook.com]

- 6. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. benchchem.com [benchchem.com]

3-chloro-2-fluoropyridine derivatives in medicinal chemistry

The 3-Chloro-2-fluoropyridine Scaffold: A Strategic Module for Divergent Synthesis in Medicinal Chemistry

Executive Summary

In the high-stakes arena of drug discovery, the 3-chloro-2-fluoropyridine (CAS: 1480-64-4) scaffold represents a "privileged" building block, valued not merely for its structural rigidity but for its orthogonal reactivity profile . This heterocycle offers three distinct vectors for functionalization, allowing medicinal chemists to rapidly generate diverse libraries of bioactive compounds—particularly kinase inhibitors and GPCR ligands.

This technical guide dissects the reactivity of 3-chloro-2-fluoropyridine, providing validated protocols for nucleophilic aromatic substitution (SNAr) , directed ortho-metallation (DoM) , and transition-metal catalyzed cross-coupling . By mastering the sequence of these transformations, researchers can access substitution patterns that are otherwise difficult to synthesize.

Structural & Electronic Analysis

The utility of 3-chloro-2-fluoropyridine arises from the electronic interplay between the pyridine nitrogen and the two halogen substituents.

-

C-2 Position (Fluorine): Highly activated for nucleophilic attack. The electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the adjacent pyridine nitrogen (–I and –M effects), makes the C-F bond exceptionally labile to SNAr reactions.

-

C-3 Position (Chlorine): Sterically encumbered but electronically distinct. While less reactive toward SNAr than the C-2 fluorine, the C-Cl bond serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-4 Position (Proton): The "hidden" vector. The acidity of the C-4 proton is enhanced by the inductive effect of the adjacent C-3 chlorine. This allows for highly regioselective lithiation (DoM), enabling the introduction of electrophiles at the 4-position.

Reactivity Map & Synthetic Strategy

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

Caption: Orthogonal reactivity vectors of 3-chloro-2-fluoropyridine allowing sequential functionalization.

Core Functionalization Workflows

Path A: C-2 Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C-2 fluorine is the most common first step. The reaction proceeds via a Meisenheimer complex. Due to the high reactivity of the 2-fluoro group, this reaction often proceeds at mild temperatures, preserving the C-3 chlorine for later steps.

-

Scope: Primary/secondary amines, alkoxides, thiols.

-

Selectivity: >99% C-2 selectivity over C-3. The C-Cl bond is too strong to be displaced under standard SNAr conditions when a highly activated C-F bond is present.

Path B: C-4 Directed Ortho-Lithiation (DoM)

This is the most technically demanding but rewarding pathway. Treatment with Lithium Diisopropylamide (LDA) at -78°C results in deprotonation at C-4 .

-

Why C-4? The C-3 chlorine exerts a strong inductive effect, acidifying the ortho-proton (C-4). While the C-2 fluorine is also an ortho-director, the C-3 position is blocked.

-

Risk: "Halogen Dance" (isomerization) can occur if the temperature rises above -60°C, where the lithiated species isomerizes to the thermodynamically more stable C-6 position (adjacent to Nitrogen).

-

Protocol Requirement: Strict cryogenic control (-78°C) and rapid electrophile quenching.

Path C: C-3 Palladium-Catalyzed Coupling

The C-3 chlorine is a versatile handle for biaryl bond formation. This is typically performed after SNAr at C-2 to prevent catalyst poisoning by the free pyridine nitrogen or competing oxidative addition at the C-F bond (though C-F oxidative addition is rare with standard Pd catalysts).

Experimental Protocols

Protocol 1: Regioselective SNAr with Morpholine

Objective: Synthesis of 4-(3-chloro-pyridin-2-yl)morpholine. Mechanism: Addition-Elimination (SNAr).

-

Setup: Charge a dry 100 mL round-bottom flask with 3-chloro-2-fluoropyridine (1.31 g, 10.0 mmol) and anhydrous Acetonitrile (MeCN, 20 mL).

-

Reagent Addition: Add Potassium Carbonate (K2CO3, 2.76 g, 20.0 mmol) followed by Morpholine (1.05 mL, 12.0 mmol).

-

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by a more polar product.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically pure enough for the next step. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

-

Yield: Expect 90-95% yield of the C-2 substituted product.

Protocol 2: C-4 Lithiation and Formylation

Objective: Synthesis of 3-chloro-2-fluoro-pyridine-4-carbaldehyde. Mechanism: Directed Ortho-Metallation (DoM).[1]

-

Preparation of LDA: In a flame-dried Schlenk flask under Argon, add anhydrous THF (15 mL) and Diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78°C. Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol). Stir at 0°C for 15 min, then cool back to -78°C .

-

Substrate Addition: Dissolve 3-chloro-2-fluoropyridine (1.31 g, 10.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture at -78°C over 10 minutes. Critical: Maintain internal temperature below -70°C to prevent halogen dance.

-

Metallation: Stir at -78°C for 45 minutes. The solution will typically turn deep yellow/orange.

-

Quench: Add anhydrous DMF (1.5 mL, 20.0 mmol) dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C.

-

Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane:EtOAc).

-

Note: This product is a versatile intermediate for constructing fused bicyclic systems (e.g., azaindoles).

Data Summary: Comparison of Halogen Reactivity

| Property | C-2 Fluorine | C-3 Chlorine |

| Bond Energy (C-X) | ~485 kJ/mol (Strong) | ~327 kJ/mol (Weaker) |

| Primary Reactivity | SNAr (Nucleophilic Attack) | Oxidative Addition (Pd-Catalysis) |

| Directing Effect (DoM) | Strong Ortho-Director (to C-3) | Moderate Ortho-Director (to C-4) |

| Leaving Group Ability | Excellent in SNAr | Poor in SNAr; Good in Pd-coupling |

| Medicinal Role | H-bond acceptor (if retained) | Lipophilic handle / Metabolic blocker |

Case Study: Synthesis of Kinase Inhibitor Pharmacophores

A common motif in kinase inhibitors (e.g., c-Met or ALK inhibitors) involves a 2-aminopyridine core. The 3-chloro-2-fluoropyridine scaffold is ideal for constructing these via a "Reverse Assembly" strategy.

Workflow:

-

Step 1 (SNAr): React 3-chloro-2-fluoropyridine with a chiral amine (e.g., 1-(2,6-dichloro-3-fluorophenyl)ethylamine) to install the "hinge-binding" or solvent-front element at C-2.

-

Step 2 (Suzuki Coupling): Use the C-3 chlorine to couple with a pyrazole boronic ester.

-

Result: A trisubstituted pyridine core mimicking drugs like Crizotinib (though Crizotinib uses a slightly different isomer, the chemistry is homologous).

Caption: Sequential assembly of a kinase inhibitor scaffold starting from 3-chloro-2-fluoropyridine.

References

-

Regioselective ortho-Lithiation of Halopyridines. Gribble, G. W., et al.[1] ResearchGate.[2][3] (Detailed study on the lithiation sites of 3-halopyridines).

-

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. (Protocols for displacing 2-fluoropyridines).[4][5]

-

Regioselective Functionalization of Pyridines using a Directed Metalation. Z. Naturforsch. (Review of DoM strategies including TMP-magnesates).

-

Synthesis of Pralsetinib and Crizotinib Analogs. ChemicalBook / GuideChem. (Industrial application of halogenated pyridine intermediates).[1]

-

Preparation of fluorinated pyridines. European Patent EP0192287. (Industrial synthesis of the starting material).

Sources

Tuning Molecular Acidity: A Technical Guide to the pKa Values of Halogenated 4-Hydroxypyridines

Executive Summary

The 4-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry and agrochemical development, serving as the core for potent iron chelators, metalloenzyme inhibitors, and photosystem II (PSII) herbicides[1][2]. A critical physicochemical parameter governing the pharmacokinetics, membrane permeability, and target-binding affinity of these molecules is their acid dissociation constant (pKa).

Halogenation (fluorination, chlorination, bromination, or iodination) at the 3- and 5-positions of the 4-hydroxypyridine ring provides a powerful synthetic lever to tune these pKa values. This whitepaper provides an in-depth mechanistic analysis of how halogenation modulates the tautomeric and acid-base equilibria of 4-hydroxypyridines, synthesizes quantitative pKa data, and outlines field-proven, self-validating experimental protocols for precise pKa determination.

Mechanistic Principles: Tautomerism and Electronic Effects

The Pyridinol-Pyridone Tautomeric Equilibrium

Unlike simple phenols, 4-hydroxypyridines exist in a dynamic tautomeric equilibrium between the aromatic pyridinol (OH) form and the non-aromatic pyridone (NH, C=O) form. In aqueous environments, the pyridone tautomer generally predominates. Consequently, the macroscopic pKa values observed experimentally are a composite of the microscopic protonation states of both tautomers.

The system is characterized by two distinct pKa values:

-

pKa1 (Cationic to Neutral): Deprotonation of the basic ring nitrogen (in the pyridinol form) or the carbonyl oxygen (in the protonated pyridone form).

-

pKa2 (Neutral to Anionic): Deprotonation of the hydroxyl group (pyridinol) or the ring nitrogen (pyridone) to form a shared resonance-stabilized anion.

Fig 1: Micro-equilibria of 4-hydroxypyridine showing protonation states and tautomerism.

The Impact of Halogenation

Halogens exhibit a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). When halogens are introduced at the 3- or 5-positions (ortho to the hydroxyl group and meta to the ring nitrogen), the inductive effect dominates.

Causality of pKa Shift: The electronegative halogens withdraw electron density from the ring, highly stabilizing the negatively charged conjugate base (anion). This thermodynamic stabilization drastically increases the acidity of the molecule, lowering pKa2 significantly. Simultaneously, the withdrawal of electron density from the ring nitrogen reduces its basicity, leading to a corresponding drop in pKa1 .

Quantitative pKa Profiling

The table below synthesizes experimental and predicted pKa data for various halogenated 4-hydroxypyridines. As the degree of halogenation increases, the macroscopic pKa2 drops from ~11.12 in the unsubstituted parent compound to below 5.0 in highly substituted derivatives.

| Compound | Substitution Pattern | pKa1 (N-H⁺) | pKa2 (O-H / N-H) | Data Type | Source |

| 4-Hydroxypyridine | None | 3.20 | 11.12 | Experimental | [3] |

| 3-Fluoro-4-hydroxypyridine | 3-F | < 2.5 | ~ 9.50 | Predicted | [4] |

| 3-Chloro-4-hydroxypyridine | 3-Cl | ~ 1.5 | ~ 8.20 | Predicted | [5] |

| 3,5-Dichloro-4-hydroxypyridine | 3,5-diCl | < 1.0 | 7.31 | Predicted | [6] |

| Clopidol | 2,6-diMe, 3,5-diCl | - | 4.79 | Experimental | [7] |

| 3,5-Dibromo-2-fluoro-4-hydroxypyridine | 2-F, 3,5-diBr | - | 4.35 | Predicted | [8] |

Note: Due to the extremely low basicity of poly-halogenated derivatives, pKa1 often falls below the practical limits of standard aqueous titration (< 1.0) and requires specialized non-aqueous or NMR methodologies to determine accurately.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the determination of pKa values must rely on self-validating experimental systems. Below are the two gold-standard methodologies for characterizing halogenated 4-hydroxypyridines.

UV-Vis Spectrophotometric Titration

Because the pyridinol and pyridone tautomers possess distinct chromophores, UV-Vis spectroscopy is highly sensitive to the ionization state of the molecule.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a universal Britton-Robinson buffer series from pH 2.0 to 12.0. Causality: Maintain a constant ionic strength (e.g., 0.15 M KCl) across all buffers. Fluctuating ionic strength alters activity coefficients, leading to erroneous apparent pKa values rather than true thermodynamic constants.

-

Sample Solubilization: Dissolve the halogenated compound using a maximum of 1-2% DMSO as a co-solvent. Causality: Halogenation increases lipophilicity. Exceeding 2% co-solvent alters the dielectric constant of the medium, artificially shifting the pKa.

-

Spectral Acquisition: Record absorption spectra (200–400 nm) at 0.2 pH increments at a constant temperature of 25.0 ± 0.1 °C.

-

Self-Validation (Isosbestic Point Check): Overlay all spectra. You must observe sharp, distinct isosbestic points (wavelengths where total absorbance remains constant). Validation Logic: The presence of an isosbestic point mathematically guarantees a clean two-state transition (e.g., Neutral

Anion). If the isosbestic point drifts, it indicates compound degradation or precipitation, and the data must be discarded. -

Data Extraction: Plot the absorbance at the

of the anionic species against pH. Apply non-linear least-squares regression using the Henderson-Hasselbalch equation to extract the pKa.

Fig 2: Self-validating UV-Vis spectrophotometric workflow for precise pKa determination.

High-Precision Potentiometric Titration

For compounds lacking strong UV chromophores, or for orthogonal validation, potentiometry is utilized.

Step-by-Step Methodology:

-

Electrode Calibration (Self-Validation): Calibrate the glass electrode using standard buffers. Calculate the Nernstian slope. Validation Logic: A slope < 95% indicates electrode fouling or degradation. Proceeding with a degraded electrode introduces systematic error into the volume-pH curve.

-

Analyte Preparation: Dissolve the analyte in 0.15 M KCl. Purge the titration vessel continuously with Argon gas. Causality: Argon purging eliminates dissolved atmospheric

. Carbon dioxide forms carbonic acid in water, which acts as a competing titrand and heavily skews the titration curve of weak acids. -

Titration: Titrate with standardized 0.1 M KOH using an automated micro-burette under vigorous stirring.

-

Gran Plot Analysis: Convert the raw volume-pH data into a Gran plot. Causality: Gran plots linearize the sigmoidal titration curve, allowing for the precise mathematical determination of the equivalence point and the exact pKa, effectively isolating the compound's buffering region from the solvent's background noise.

Applications in Drug Design and Agrochemicals

The precise tuning of 4-hydroxypyridine pKa values via halogenation has profound implications in applied chemistry:

-

Photosystem II Inhibitors: Halogenated 4-hydroxypyridines act as potent herbicides by binding to the

niche in the D1/D2 protein complex of chloroplasts[1]. The pKa of the inhibitor must be carefully tuned so that the molecule is predominantly in its anionic form at physiological pH, allowing it to mimic the binding of natural plastoquinones and bicarbonate. -

Iron Chelators: 3-Hydroxypyridin-4-ones are critical in treating iron overload diseases (e.g.,

-thalassemia)[2]. Halogenation lowers the pKa of the hydroxyl group, ensuring the ligand is fully deprotonated at pH 7.4. This maximizes the thermodynamic stability of the resulting Iron(III) complex (high pM value) while optimizing the lipophilicity (logD) required for blood-brain barrier (BBB) penetration.

References

Sources

- 1. life.illinois.edu [life.illinois.edu]

- 2. 2-Chloro-3-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]

- 3. pKa values [stenutz.eu]

- 4. 3-FLUORO-2-HYDROXYPYRIDINE | 1547-29-1 [chemicalbook.com]

- 5. 3-氯-4-羟基吡啶 | 89284-20-8 [m.chemicalbook.com]

- 6. lt.alfa-industry.com [lt.alfa-industry.com]

- 7. echemi.com [echemi.com]

- 8. guidechem.com [guidechem.com]

solubility of 3-Chloro-2-fluoropyridin-4-ol in organic solvents

Comprehensive Technical Guide: Solubility Dynamics and Handling Protocols for 3-Chloro-2-fluoropyridin-4-ol in Organic Solvents

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized halogenated building blocks are critical for optimizing pharmacokinetic properties and target affinity. This compound (CAS: 1227499-28-6)[1] is a prime example of such a scaffold. However, its unique structural features—combining a weakly basic pyridine nitrogen, a tautomerizable hydroxyl group, and two strongly electron-withdrawing halogens—create complex solubility behaviors.

This whitepaper provides an in-depth analysis of the solubility profile of this compound in various organic solvents. By bridging theoretical physical chemistry (tautomerism and electronic effects) with empirical laboratory protocols, this guide equips researchers with the actionable insights required to formulate, screen, and synthesize derivatives of this compound effectively.

Mechanistic Foundations: Tautomerism and Halogenation Effects

To predict and manipulate the solubility of this compound, one must first understand the fundamental physical chemistry governing its molecular state in solution.

The 4-Hydroxypyridine ⇌ 4-Pyridone Equilibrium

Like all 4-hydroxypyridines, this compound exists in a dynamic keto-enol tautomeric equilibrium[2]. The position of this equilibrium is not static; it is heavily dictated by the dielectric constant (

-

Polar Solvents (e.g., DMSO, Methanol): Solvents with high dielectric constants stabilize the highly dipolar keto (pyridone) tautomer. The presence of hydrogen-bond acceptors/donors in the solvent network further stabilizes this form through microsolvation[3].

-

Non-Polar Solvents (e.g., Dichloromethane, Toluene): In non-polar environments or the gas phase, the enol (hydroxypyridine) tautomer is overwhelmingly favored, as it minimizes the molecular dipole moment[2].

The Impact of Halogenation (3-Cl, 2-F)

The introduction of fluorine at the C2 position and chlorine at the C3 position fundamentally alters the electronic landscape of the pyridine ring.

-

Inductive Electron Withdrawal: The halogens pull electron density away from the pyridine nitrogen, significantly reducing its basicity (lowering the

). -

Tautomeric Shift: Research on halogenated pyridinones demonstrates that strongly electron-withdrawing substituents favor the less polar hydroxypyridine (enol) tautomer, even in moderately polar environments[4].

-

Lipophilicity Enhancement: This shift toward the enol form, combined with the large, polarizable electron cloud of the chlorine atom, increases the overall lipophilicity (

) of the molecule, thereby enhancing its solubility in halogenated and non-polar organic solvents compared to unsubstituted 4-hydroxypyridine[4].

Solvent-driven tautomeric equilibrium of this compound.

Empirical Solubility Data in Organic Solvents

Based on the structure-property relationships (SPR) of halogenated pyridinols, the solubility of this compound can be stratified by solvent class. The table below summarizes the predictive and empirical solubility ranges crucial for reaction design and assay formulation.

| Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility Range (mg/mL) | Dominant Tautomer in Solution |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50 (Excellent) | Keto (Pyridone) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 50 (Excellent) | Keto (Pyridone) |

| Methanol (MeOH) | Polar Protic | 32.7 | 15 - 30 (Good) | Mixed / Keto |

| Dichloromethane (DCM) | Halogenated | 8.9 | 5 - 15 (Moderate) | Enol (Hydroxypyridine) |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 5 - 10 (Moderate) | Enol (Hydroxypyridine) |

| Hexane | Non-Polar | 1.9 | < 1 (Poor) | Enol (Hydroxypyridine) |

Note: For high-throughput biological screening, 10 mM to 50 mM master stocks should be prepared exclusively in anhydrous DMSO to prevent precipitation.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for this compound in specific solvent systems, kinetic dissolution methods are insufficient. The compound's hydrophobicity and crystal lattice energy require a rigorous Thermodynamic Shake-Flask Protocol .

Causality in Protocol Design

-

Why 48-hour equilibration? Kinetic dissolution can either overestimate solubility due to transient supersaturation or underestimate it due to the slow wetting of hydrophobic halogenated crystals. 48 hours ensures true thermodynamic equilibrium.

-

Why centrifugation over filtration? Halogenated pyridinols are notorious for non-specific binding to standard syringe filter membranes (e.g., PTFE or Nylon). Centrifugation prevents adsorptive losses, ensuring the quantified concentration reflects the true solution state.

Step-by-Step Methodology

-

Standard Curve Preparation: Prepare a standard stock of this compound in DMSO at 1.0 mg/mL. Perform serial dilutions to generate a 5-point calibration curve (e.g., 1, 10, 50, 100, 500 µg/mL) for LC-UV/MS analysis.

-

Solid Dispensing: Accurately weigh 5.0 mg of the solid compound into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 100 µL of the target organic solvent (e.g., DCM or Methanol) to achieve a theoretical maximum concentration of 50 mg/mL.

-

Isothermal Equilibration: Seal the vials and place them in a thermoshaker. Agitate at 800 RPM at a constant 25.0 ± 0.1 °C for 48 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet undissolved solids.

-

Dilution and Quantification: Carefully aspirate 10 µL of the clear supernatant. Dilute it 100-fold into a compatible analytical solvent (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear range of the standard curve. Analyze via HPLC-UV (monitoring at

~280-295 nm) or LC-MS.

Thermodynamic solubility screening workflow for halogenated building blocks.

Formulation and Assay Strategies

When transitioning this compound from organic synthesis to biological evaluation, researchers frequently encounter "brick-dust" behavior (crashing out of solution) upon introduction to aqueous media.

Pro-Tips for Application Scientists:

-

DMSO Stock Management: Always store DMSO stocks of this compound in tightly sealed, argon-purged vials at room temperature or 4°C. Avoid repeated freeze-thaw cycles, as the absorption of atmospheric moisture into the hygroscopic DMSO will rapidly shift the dielectric constant, forcing the compound to precipitate.

-

Aqueous Assay Spiking: When diluting the DMSO stock into aqueous assay buffers, keep the final DMSO concentration below 1-2% v/v. If precipitation occurs, utilize co-solvents like PEG-400 or surfactants (e.g., Tween-20, 0.01%) to maintain the compound in a metastable supersaturated state long enough for the assay duration.

References

- BLD Pharm. "this compound CAS 1227499-28-6". BLD Pharm Catalog.

- Wikipedia Contributors. "4-Pyridone". Wikipedia, The Free Encyclopedia.

- PubMed Central. "Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents". National Institutes of Health.

- Academia.edu. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone". The Journal of Physical Chemistry A.

Sources

Technical Whitepaper: Operational Safety & Handling of 3-Chloro-2-fluoropyridin-4-ol

This technical guide provides an in-depth operational framework for the safe handling, storage, and experimental application of 3-Chloro-2-fluoropyridin-4-ol . It is designed for researchers and drug development professionals requiring high-fidelity data beyond standard vendor safety sheets.

CAS: 1227499-28-6 | Formula: C₅H₃ClFNO | MW: 147.53 g/mol

Chemical Identity & Molecular Architecture

To handle this compound effectively, one must understand its dynamic structural nature. Unlike simple benzenoid phenols, this compound exists in a tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.

-

Primary Structure: Pyridine ring substituted with a fluorine atom at position 2, a chlorine atom at position 3, and a hydroxyl group at position 4.

-

Tautomeric Implication: In solution (especially polar solvents like DMSO or Methanol) and the solid state, the equilibrium often favors the 4-pyridone tautomer. This significantly influences solubility and nucleophilicity. The "OH" proton resides on the ring nitrogen, creating a polar, hydrogen-bond-donating species.

Critical Physicochemical Data

| Property | Value / Characteristic | Operational Note |

| CAS Number | 1227499-28-6 | Verify against vendor CoA; often confused with non-hydroxy analogs. |

| Physical State | Solid (Powder/Crystalline) | Hygroscopic potential due to pyridone character. |

| Acidity (pKa) | Est. 6.5 – 7.5 | More acidic than phenol (pKa 10) due to electron-withdrawing F/Cl and N-heterocycle. |

| Solubility | DMSO, Methanol, DMF | Sparingly soluble in non-polar solvents (Hexane, DCM) unless derivatized. |

| Melting Point | >150°C (Dec. likely) | High MP indicates strong intermolecular H-bonding (dimerization). |

Hazard Profiling & Risk Assessment

While often classified under "General Warning" categories, the fluorinated nature of this heterocycle demands elevated caution regarding bioavailability and tissue absorption.

GHS Classification (derived from structural analogs)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Toxicological Context (The "Why" behind the Safety)

The combination of a fluorine atom (lipophilicity enhancer) and the pyridone scaffold suggests this molecule can penetrate dermal barriers more effectively than non-halogenated pyridines.

-

Fluorine Effect: The C-F bond at position 2 is metabolically stable but increases the compound's logP, potentially facilitating transport across cell membranes.

-

Acidity Hazard: Aqueous solutions will be weakly acidic. Contact with mucous membranes (eyes/lungs) will cause immediate irritation not just from pH, but from the organic interaction with mucosal proteins.

Operational Handling Protocols

This section details a Self-Validating Protocol for handling. Every step includes a verification check to ensure safety and integrity.

A. Storage & Stability[1]

-

Requirement: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).[2]

-

Reasoning: The 2-fluoro position is susceptible to slow hydrolysis (to 2-hydroxy) if exposed to atmospheric moisture over months. The 3-chloro position is relatively stable.

-

Validation: Check physical appearance before use. A transition from off-white/beige to yellow/orange indicates oxidation or degradation.

B. Experimental Handling Workflow

The following diagram outlines the logical flow for safe handling, emphasizing the "Check-Point" methodology.

Figure 1: Operational workflow with integrated quality control checkpoints.

C. PPE Specifications

-

Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling.

-

Breakthrough Warning: If dissolved in DMF or DMSO , use "Double Gloving" or thicker laminate gloves, as these solvents carry toxic solutes through standard nitrile rapidly.

-

-

Respiratory: Handle strictly in a certified chemical fume hood. If micronizing (grinding) the solid, use N95/P100 protection to prevent inhalation of fluorinated dust.

Synthesis & Application Context

For drug development professionals, this molecule is a high-value scaffold. The 3-Chloro and 2-Fluoro substituents offer orthogonal reactivity profiles.

Reactivity Logic

-

4-OH Position: The most nucleophilic site (as phenoxide). It is typically converted to a triflate (OTf) or chloride to enable cross-coupling (Suzuki/Buchwald) at the 4-position.

-

2-F Position: Susceptible to SNAr (Nucleophilic Aromatic Substitution) only if the ring is sufficiently electron-deficient. The 4-OH (electron donor) deactivates this. To activate the 2-F for substitution, the 4-OH must first be capped (e.g., alkylated or sulfonated).

-

3-Cl Position: Generally stable; serves as a steric blocker or a site for late-stage lithiation/coupling.

Figure 2: Reactivity map for medicinal chemistry applications.

Emergency Response Protocols

Spills & Release

-

Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.

-

PPE: Don goggles, lab coat, and double nitrile gloves.

-

Neutralization:

-

Do not use water initially (spreads the chemical).

-

Cover with Dry Sand or Vermiculite .

-

Scoop into a container labeled "Halogenated Organic Waste."

-

-

Cleaning: Wipe surface with a dilute (5%) Sodium Bicarbonate solution to neutralize any acidic residues, followed by water.

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes. Note: Fluorinated compounds can cause delayed pain; medical observation is recommended even if immediate pain subsides.

-

Skin Contact: Wash with soap and water. Do not use ethanol/DMSO (enhances absorption).

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

PubChem. (2025). Compound Summary: 3-Chloro-2-fluoropyridine (Analog Data). National Library of Medicine. Retrieved from

-

AK Scientific. (n.d.). This compound Safety & Handling. Retrieved from

-

Crysdot LLC. (n.d.). Building Blocks: this compound. Retrieved from

Sources

Methodological & Application

synthesis of 3-Chloro-2-fluoropyridin-4-ol from 2,3-dichloropyridine

Executive Summary

The synthesis of 3-Chloro-2-fluoropyridin-4-ol represents a classic challenge in heteroaromatic functionalization: the orthogonal installation of substituents on a pyridine core while managing the competing directing effects of existing halogens. This scaffold is a critical pharmacophore in the development of next-generation antibacterials (fluoroquinolone analogs) and agrochemicals (nicotinoids).

This Application Note details a robust, two-stage protocol starting from the commodity chemical 2,3-dichloropyridine . Unlike theoretical routes that risk "halogen dance" side reactions or poor regioselectivity, this protocol leverages Directed Ortho-Metallation (DoM) followed by a Nucleophilic Aromatic Substitution (

Retro-Synthetic Analysis & Strategy

The strategic disconnect relies on the disparate reactivity of the C2 and C3 positions.

-

C4-Functionalization (The Anchor): The C3-chlorine atom serves as a weak but effective Directing Group (DG) for lithiation at the C4 position. The C2-chlorine further acidifies the ring but is distal to the reaction site. We utilize LDA at cryogenic temperatures to access the C4-lithio species, trapping it with a borate ester to install the hydroxyl group.

-

C2-Fluorination (The Exchange): Once the C4-hydroxyl is installed, we exploit the electronic differentiation of the pyridine ring. The C2-chlorine, being

to the nitrogen, is highly activated for

Key Causality: We perform hydroxylation before fluorination. Attempting to lithiate a 2-fluoropyridine intermediate often leads to nucleophilic attack by the base on the C-F bond or unpredictable regioselectivity due to the strong ortho-directing power of fluorine.

Experimental Protocol

Part A: Regioselective Hydroxylation (Synthesis of 2,3-Dichloropyridin-4-ol)

Principle: Kinetic deprotonation using Lithium Diisopropylamide (LDA) followed by boronate trapping and oxidative hydrolysis.

Reagents:

-

2,3-Dichloropyridine (1.0 equiv)[1]

-

LDA (1.2 equiv, prepared fresh or commercial 2.0 M solution)

-

Trimethyl borate (B(OMe)

) or Triisopropyl borate (1.5 equiv) -

Hydrogen Peroxide (30% aq., 3.0 equiv)

-

Acetic Acid (glacial, 3.0 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, N

inlet, and addition funnel. Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath). -

Metallation: Add the LDA solution dropwise, maintaining the internal temperature below -70°C.

-

Addition: Dissolve 2,3-dichloropyridine in a minimal amount of THF and add dropwise to the LDA solution over 30 minutes.

-

Mechanistic Insight: The solution will turn dark (yellow/orange), indicating the formation of the 4-lithio-2,3-dichloropyridine species. Stir for 1 hour at -78°C to ensure complete metallation.

-

-

Quenching: Add Trimethyl borate dropwise. The mixture may thicken. Allow the reaction to warm to 0°C over 2 hours.

-

Oxidation: Dilute the reaction mixture with acetic acid (to protonate the intermediate) followed by the careful, dropwise addition of 30% H

O-

Safety Note: This is an exothermic oxidation. Maintain temperature <20°C using an ice bath.

-

-

Workup: Stir overnight at room temperature. Quench excess peroxide with saturated Na

SO -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expected Yield: 65-75%

Data: 2,3-dichloropyridin-4-ol is a solid.

Part B: The Halex Reaction (Synthesis of this compound)

Principle: Halogen Exchange (

Reagents:

-

2,3-Dichloropyridin-4-ol (1.0 equiv)

-

Potassium Fluoride (KF) (Spray-dried, 3.0 equiv)

-

18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (Phase Transfer Catalyst)

-

Solvent: Sulfolane or DMSO (Anhydrous)

Protocol:

-

Preparation: In a pressure vessel or a flask equipped with a reflux condenser and drying tube, combine the starting material, spray-dried KF, and 18-Crown-6 in Sulfolane.

-

Critical Step: If using DMSO, ensure it is strictly anhydrous. Water "poisons" the fluoride anion by solvation, drastically reducing nucleophilicity.

-

-

Reaction: Heat the mixture to 140-150°C for 12-18 hours.

-

Monitoring: Monitor by HPLC or F-NMR. The C2-Cl is displaced significantly faster than the C3-Cl.

-

-

Workup: Cool to room temperature. Pour the mixture into ice water.

-

Isolation: Acidify carefully to pH 3-4 with dilute HCl (to ensure the product is in the phenol form, not the phenolate). Extract exhaustively with Ethyl Acetate or DCM.

-

Note: Sulfolane is water-soluble but can be difficult to remove completely. Extensive water washes are required.

-

-

Purification: The crude product can be recrystallized from acetonitrile or purified via column chromatography.

Expected Yield: 50-60% Characterization:

-

MS (ESI): m/z = 148/150 [M+H]

(Cl isotope pattern). -

F NMR: Distinct singlet (or doublet if H-coupling is resolved) typically around -70 to -90 ppm (referenced to CFCl

Quantitative Data Summary

| Parameter | Step 1: Hydroxylation | Step 2: Fluorination |

| Reagent | LDA / B(OMe) | KF / 18-Crown-6 |

| Solvent | THF (Anhydrous) | Sulfolane / DMSO |

| Temperature | -78°C | 140°C - 150°C |

| Time | 4h (Rxn) + 12h (Ox) | 12 - 18 h |

| Key Risk | Moisture sensitivity, Exotherm | HF generation, Thermal hazard |

| Typical Yield | 70% | 55% |

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the regioselectivity logic.

Caption: Workflow for the conversion of 2,3-dichloropyridine to this compound via Directed Ortho-Metallation (DoM) and Nucleophilic Aromatic Substitution (

References

-

Gribble, G. W., & Saulnier, M. G. (1993). Regioselective Ortho-Lithiation of Halopyridines.[3][4] Heterocycles.[2][3][4][5][6][7][8] (Foundational work on lithiation of 3-chloropyridine at C4).

-

Schlosser, M. (2005). The 2-Chloropyridyl Group as a Directing Group.[4] Journal of Organic Chemistry.[2][4][6] (Details the directing power of halogens in pyridines).

-

Finger, G. C., et al. (1965). Aromatic Fluorine Compounds.[3][4][7][9] XII. The Synthesis of Fluoropyridines. Journal of Organic Chemistry.[2][4][6] (Classic Halex reaction conditions for chloropyridines).

-

Estel, L., et al. (1988). Lithiation of 2,3-Dichloropyridine.[10][11] Journal of Heterocyclic Chemistry.[4] (Specific precedent for the starting material).

-

Organic Syntheses, Coll. Vol. 10. (2004).[2] General Procedures for Palladium-Catalyzed and SNAr Reactions on Pyridines.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. TW200410696A - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. karger.com [karger.com]

nucleophilic aromatic substitution of 3-chloro-2,4-difluoropyridine

An In-Depth Guide to the Nucleophilic Aromatic Substitution of 3-Chloro-2,4-difluoropyridine

Introduction: The Strategic Value of 3-Chloro-2,4-difluoropyridine

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. 3-Chloro-2,4-difluoropyridine is a versatile building block, engineered for selective chemical modification. Its unique arrangement of halogen atoms on an electron-deficient pyridine ring creates a hierarchy of reactivity, enabling chemists to perform sequential, site-selective substitutions.

The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[1][2][3] This activation is fundamental to the utility of halopyridines in nucleophilic aromatic substitution (SNAr) reactions.[4][5][6] In 3-chloro-2,4-difluoropyridine, the fluorine atoms at the C2 and C4 positions are highly activated, while the chlorine at the C3 (meta) position is significantly less reactive towards SNAr. This application note provides a detailed exploration of the mechanistic principles governing the regioselectivity of SNAr reactions on this substrate and offers robust protocols for its derivatization with various nucleophiles.

Part 1: Mechanistic Insights and Regioselectivity

The cornerstone of this substrate's utility is the predictable regioselectivity of the SNAr reaction. While both the C2 and C4 positions are activated, nucleophilic attack occurs almost exclusively at the C4 position.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination pathway.[1][5][7][8]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3][7]

-

Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][5][8]

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of a leaving group from the ipso-carbon.

In SNAr reactions on activated haloarenes, fluoride is paradoxically an excellent leaving group, often better than chloride or bromide. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[1] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be over 300 times faster than that of 2-chloropyridine.[1]

Why C4-Substitution Dominates

For 2,4-dihalopyridines, nucleophilic substitution preferentially occurs at the C4 position.[9] This selectivity is dictated by the stability of the intermediate Meisenheimer complex. When a nucleophile attacks at the C4 position, the resulting negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This provides significant stabilization. While attack at C2 also allows for delocalization onto the nitrogen, the C4 position is generally more reactive in such systems. The C3 position is not activated, as attack at this position does not allow for resonance stabilization of the negative charge by the ring nitrogen.[2][3]

The reaction overwhelmingly yields the 4-substituted-3-chloro-2-fluoropyridine product, leaving the C2-fluorine and C3-chlorine atoms intact for potential subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

using 3-Chloro-2-fluoropyridin-4-ol as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-Chloro-2-fluoropyridin-4-ol in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 1227499-28-6) is a high-value heterocyclic scaffold characterized by orthogonal reactivity .[1][2][3] Its trisubstituted core offers three distinct chemical handles—a nucleophilic hydroxyl group (C4), an electrophilic fluorine (C2), and a cross-coupling-ready chlorine (C3). This unique substitution pattern makes it an ideal "hub" intermediate for the synthesis of multi-targeted kinase inhibitors (e.g., c-Met, VEGFR pathways) and complex agrochemicals. This guide outlines optimized protocols for regioselective functionalization, overcoming common pitfalls such as N- vs. O-alkylation competition and uncontrolled SNAr reactivity.[1]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1227499-28-6 |

| Molecular Formula | C₅H₃ClFNO |

| Molecular Weight | 147.53 g/mol |

| Appearance | Off-white to pale yellow solid |

| pKa (Predicted) | ~6.5 - 7.5 (4-OH/Pyridone tautomer) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |

Strategic Analysis: The Orthogonal Reactivity Triad

Successful utilization of this intermediate relies on understanding the reactivity hierarchy. The molecule does not react uniformly; kinetic control allows for sequential functionalization.

-

C2-Fluoro (Highest Reactivity): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and the electron-withdrawing effects of the C3-chlorine.[1]

-

C4-Hydroxyl (Tunable Reactivity): Exists in tautomeric equilibrium with the 4-pyridone.[1] It acts as a nucleophile.[1][4] Selectivity for O-alkylation (ether formation) vs. N-alkylation is pH- and solvent-dependent.[1]

-

C3-Chloro (Latent Reactivity): Sterically crowded but electronically distinct.[1] It is generally inert to standard SNAr conditions (relative to C2-F) but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the other positions are secured.[1]

Visualizing the Reactivity Workflow

The following diagram maps the logical flow of synthesis when using this intermediate, highlighting the decision points for regioselectivity.

Caption: Decision tree for sequential functionalization. Path A exploits the labile C2-fluorine, while Path B focuses on the C4-hydroxyl group.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C2-SNAr Displacement

Objective: To introduce an amine motif at the 2-position (common in kinase inhibitors) while preserving the 3-chloro and 4-hydroxyl groups.[1]

Mechanism: The 2-position is activated by the ring nitrogen.[1][4] The 3-Cl atom provides an inductive effect that further lowers the LUMO energy at C2, facilitating attack by nucleophiles.[1]

Materials:

-

Primary/Secondary Amine (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 g (6.78 mmol) of this compound in 10 mL of NMP.

-

Addition: Add DIPEA (2.4 mL, 13.5 mmol) followed by the amine (7.45 mmol).

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Workup: Cool to room temperature. Pour into 100 mL of ice water. Adjust pH to ~5-6 with 1M HCl to precipitate the product (since the product is likely amphoteric/phenolic).[1]

-

Purification: Filter the solid. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).[1]

Critical Control Point: Avoid strong alkoxide bases (e.g., NaH, KOtBu) in this step if you wish to retain the 4-OH, as they may deprotonate the hydroxyl and create a competing anionic species that complicates purification.

Protocol B: Controlled C4-O-Alkylation

Objective: To convert the 4-OH into an ether linkage.[1] Challenge: Pyridin-4-ols are tautomeric with 4-pyridones.[1] Simple alkylation with alkyl halides often yields a mixture of O-alkyl (pyridine) and N-alkyl (pyridone) products.[1]

Method 1: Mitsunobu Reaction (High O-Selectivity) This method is preferred for synthesizing complex ethers with high regioselectivity for the oxygen atom.[1]

Materials:

-

Alcohol (R-OH) (1.2 equiv)[1]

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Under nitrogen, dissolve the pyridine intermediate, alcohol, and PPh₃ in anhydrous THF (0.1 M concentration). Cool to 0°C.[1]

-

Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Validation: Check TLC/LC-MS. The O-alkylated product is typically less polar than the N-alkylated byproduct.[1]

-

Workup: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Method 2: Silver-Mediated Alkylation (Alternative) If Mitsunobu fails, use Ag₂CO₃ with an alkyl halide in Toluene/Benzene.[1] Silver coordinates to the nitrogen, blocking it and forcing alkylation at the oxygen.

Protocol C: C3-Chlorine Cross-Coupling (Suzuki-Miyaura)

Objective: To build carbon-carbon bonds at the 3-position.[1] Timing: This step is best performed after C2 and C4 are protected or functionalized, as the free OH can poison Pd catalysts and the C2-F can undergo side reactions.

Materials:

-

Functionalized 3-chloro-pyridine intermediate (1.0 equiv)[1]

-

Boronic Acid/Ester (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult cases)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

-

Degassing: Combine solvent, base, and substrate in a sealed tube. Sparge with Argon for 10 minutes.

-

Catalyst: Add the Pd catalyst quickly under Argon flow.

-

Heating: Heat to 90–100°C for 2–12 hours.

-

Note on C2-F Stability: If the C2 position still contains the Fluorine, it may hydrolyze under aqueous basic conditions at high heat.[1] If retaining the C2-F is required, use anhydrous conditions (CsF in Dioxane) or ensure C2 is already substituted (e.g., with an amine from Protocol A).

Analytical Standards & QC

| Test | Method | Expected Result |

| Identity | ¹H-NMR (DMSO-d₆) | Doublet for H5/H6 protons (coupling to F). Broad singlet for OH > 11 ppm.[1] |

| Purity | HPLC (C18, ACN/H₂O + 0.1% FA) | >98% area. Monitor for des-chloro impurities.[1] |

| Fluorine Content | ¹⁹F-NMR | Diagnostic signal around -70 to -90 ppm (check standard shift).[1] |

Safety & Handling

-

HF Generation: While the C-F bond is stable, harsh acidic hydrolysis or combustion can release HF. Use appropriate scrubbing if processing at large scale.

-

Skin Sensitization: Pyridine intermediates are known sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

-

Waste: Segregate halogenated organic waste.

References

-

BenchChem. (2025).[4] Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762818, 3-Chloro-2-fluoropyridine. Retrieved from

-

Sigma-Aldrich. (2025).[1] this compound Product Specification. Retrieved from [1]

-

ChemicalBook. (2025).[5] Synthesis and Reactivity of 2-chloro-3-fluoropyridin-4-amine. Retrieved from

-

MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from

Sources

- 1. 209328-72-3|5-Chloro-6-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]

- 2. 1227577-11-8_3-chloro-2-fluoropyridin-4-amineCAS号:1227577-11-8_3-chloro-2-fluoropyridin-4-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 1227597-96-7|3-Chloro-2-fluoro-4-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

Application Note: Regioselective Alkylation of 3-Chloro-2-fluoro-4-pyridone

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 3-chloro-2-fluoro-4-pyridone .

The presence of the electron-withdrawing 3-chloro and 2-fluoro substituents significantly alters the pKa and nucleophilicity of the pyridone core compared to the unsubstituted parent, necessitating precise protocol adjustments to avoid side reactions (specifically

Part 1: Mechanistic Foundation & Strategic Analysis

The Ambident Nucleophile Challenge

The 3-chloro-2-fluoro-4-pyridone scaffold exists in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms. Upon deprotonation, the resulting anion is an ambident nucleophile with two reactive centers:

-

Nitrogen (N1): Soft nucleophile center. Alkylation restores the aromaticity of the pyridine ring but disrupts the amide resonance.

-

Oxygen (O4): Hard nucleophile center. Alkylation retains the pyridine aromaticity (forming an alkoxypyridine).

Impact of Substituents:

-

2-Fluoro Group: Highly electron-withdrawing (

). It increases the acidity of the N-H proton, making deprotonation easier, but also renders the C2 position susceptible to Nucleophilic Aromatic Substitution ( -

3-Chloro Group: Provides steric bulk adjacent to the oxygen, slightly disfavoring O-alkylation with bulky electrophiles, and further acidifies the system.

The Control Matrix (HSAB & Solvent Theory)

To control regioselectivity, we manipulate the Hard-Soft Acid-Base (HSAB) interactions and Solvent Polarity .

| Parameter | Targeting N-Alkylation | Targeting O-Alkylation |

| Dominant Theory | Thermodynamic Control / Soft-Soft | Kinetic Control / Hard-Hard / Coordination |

| Preferred Solvent | Polar Aprotic (DMF, DMSO, NMP)Dissociates ion pairs, exposing the N-anion. | Non-Polar / Non-Coordinating (Toluene, Benzene, DCM)Promotes tight ion pairing or metal coordination. |

| Base / Counterion | Cesium ( | Silver ( |

| Electrophile | Soft (Alkyl Iodides, Benzyl Bromides) | Hard (Alkyl Sulfates, Triflates, Chlorides) |

Part 2: Experimental Protocols

Protocol A: Selective N-Alkylation (The Cesium/DMF Method)

Objective: Synthesis of N-alkyl-3-chloro-2-fluoro-4-pyridones. Mechanism: Utilization of the "Cesium Effect" in polar solvent to maximize free anion concentration, favoring the softer Nitrogen center.

Materials

-

Substrate: 3-chloro-2-fluoro-4-pyridone (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 - 2.0 equiv) -

Electrophile: Alkyl Halide (R-I or R-Br) (1.2 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried reaction flask with 3-chloro-2-fluoro-4-pyridone (1.0 equiv) and anhydrous DMF under an inert atmosphere (

or Ar). -

Deprotonation: Add

(1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. The solution typically turns yellow/orange as the anion forms.-

Note: Ensure the temperature does not exceed 25°C during this phase to prevent potential self-condensation or defluorination.

-

-

Alkylation: Add the Alkyl Iodide/Bromide (1.2 equiv) dropwise.

-

Reaction: Stir at 60°C for 4–12 hours.

-

Critical Control Point: Monitor by TLC/LCMS. If

by-products (displacement of F by DMF or carbonate) are observed, lower temperature to 40°C and extend time.

-

-

Workup:

-

Dilute with EtOAc and wash copiously with water (3x) to remove DMF.

-

Wash with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (typically requires higher polarity eluents, e.g., DCM/MeOH or EtOAc/Hexane).

Protocol B: Selective O-Alkylation (The Silver/Toluene Method)

Objective: Synthesis of 4-alkoxy-3-chloro-2-fluoropyridines. Mechanism: Silver(I) coordination assists leaving group departure and coordinates the pyridone Nitrogen, sterically and electronically blocking it, forcing attack at Oxygen.

Materials

-

Substrate: 3-chloro-2-fluoro-4-pyridone (1.0 equiv)

-

Base/Promoter: Silver Carbonate (

) (1.2 - 1.5 equiv)-

Alternative:

can be used but

-

-

Electrophile: Alkyl Iodide (R-I) (1.5 equiv)

-

Solvent: Anhydrous Toluene or Benzene (0.1 M concentration)

Step-by-Step Methodology

-

Preparation: Charge a foil-wrapped flask (to protect silver salts from light) with 3-chloro-2-fluoro-4-pyridone (1.0 equiv) and

(1.5 equiv). -

Solvent Addition: Add anhydrous Toluene. The system will be a heterogeneous suspension.

-

Alkylation: Add the Alkyl Iodide (1.5 equiv).

-

Reaction: Heat to reflux (110°C) for 12–24 hours in the dark.

-

Why Reflux? The heterogeneous nature requires higher energy input. The non-polar solvent suppresses the ionic

pathway, protecting the C2-Fluorine.

-

-

Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

-

Workup: Concentrate the filtrate.

-

Purification: Flash column chromatography (O-alkylated products are typically much less polar than N-alkylated isomers; elute with Hexane/EtOAc).

Part 3: Decision Pathways & Visualization

Figure 1: Decision tree for regioselective alkylation based on reagent and solvent selection.

Part 4: Analytical Validation & Troubleshooting

NMR Diagnostic Criteria

Distinguishing the isomers is critical. The Carbon-13 NMR shift of the alkylated center is the most definitive diagnostic tool.

| Feature | N-Alkylated Product (Lactam) | O-Alkylated Product (Lactim) |

| ~45 - 55 ppm (Shielded) | ~65 - 80 ppm (Deshielded) | |

| ~3.5 - 4.5 ppm | ~4.0 - 5.0 ppm (Downfield shift due to Oxygen) | |

| Carbonyl Carbon ( | ~175 - 180 ppm (C=O character) | ~160 - 165 ppm (C-O aromatic character) |

| IR (Carbonyl) | Strong band at 1650–1690 | Absent (Aromatic C=C/C=N bands only) |

Risk Assessment: The 2-Fluoro Group

The 2-fluoro substituent is a good leaving group.

-

Risk: Reaction with trace water or dimethylamine (from DMF decomposition) can lead to 3-chloro-2-hydroxy-4-pyridone or 3-chloro-2-(dimethylamino)-4-pyridone .

-

Mitigation:

-

Use strictly anhydrous solvents.

-

Avoid strong nucleophilic bases (like NaH or NaOMe) which promote

. -

Keep reaction times minimal at high temperatures.

-

References

-